tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Tert-Butyl 4-amino-1-oxa-7-azaspiro[44]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C12H22N2O3 It is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the reaction of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of spirocyclic compounds with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Uniqueness
Tert-Butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to the position of the amino group, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological properties and synthetic utility compared to its analogs.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-12(8-14)9(13)4-7-16-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
BYWZUQBXSAUYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCO2)N |
Origin of Product |
United States |
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